N-(2-bromophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide
Overview
Description
N-(2-bromophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a triazole ring, which is known for its stability and versatility in various chemical reactions. The bromophenyl and phenyl groups attached to the triazole ring further enhance its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of N-(2-bromophenyl)acetamide with phenylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under an inert atmosphere, typically nitrogen, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The triazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced derivatives, which may have different chemical and biological properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-aryl derivatives, while oxidation reactions can produce various oxidized triazole derivatives .
Scientific Research Applications
N-(2-bromophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The triazole ring can form hydrogen bonds and π-π interactions with various enzymes and receptors, modulating their activity . The bromophenyl and phenyl groups further enhance these interactions, leading to increased potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide: Similar in structure but with a chlorine atom instead of bromine.
N-(2-fluorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide: Contains a fluorine atom instead of bromine.
N-(2-iodophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide: Contains an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in N-(2-bromophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide imparts unique chemical properties, such as increased reactivity in substitution reactions and enhanced biological activity due to its ability to form stronger interactions with biological targets compared to its chlorine, fluorine, and iodine analogs .
Properties
IUPAC Name |
N-(2-bromophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O/c16-12-8-4-5-9-13(12)18-15(21)14-17-10-20(19-14)11-6-2-1-3-7-11/h1-10H,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFBEVWCTZDNQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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